Acid Blue 25

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Acid Blue 25 (C20H13N2NaO5S) is a well-studied anionic dye commonly employed in scientific research, particularly in the field of adsorption. Due to its water solubility and negatively charged nature, Acid Blue 25 serves as a model pollutant for investigating the adsorption capacity of various materials []. Here's a breakdown of its applications in adsorption research:

Evaluating Adsorbent Efficiency

Researchers utilize Acid Blue 25 to assess the effectiveness of different adsorbents in removing pollutants from water. By measuring the amount of dye adsorbed by the material, scientists can determine its potential for wastewater treatment applications.

Understanding Adsorption Mechanisms

Studies employ Acid Blue 25 to elucidate the underlying mechanisms governing the adsorption process. The interaction between the dye's functional groups and the adsorbent surface can be analyzed to identify the dominant forces involved (e.g., electrostatic interactions, hydrogen bonding).

Developing Novel Adsorbents

Acid Blue 25 plays a role in the development of new and improved adsorbents. Researchers can explore the creation of tailored materials with enhanced affinity for this specific dye, potentially leading to more efficient water purification methods.

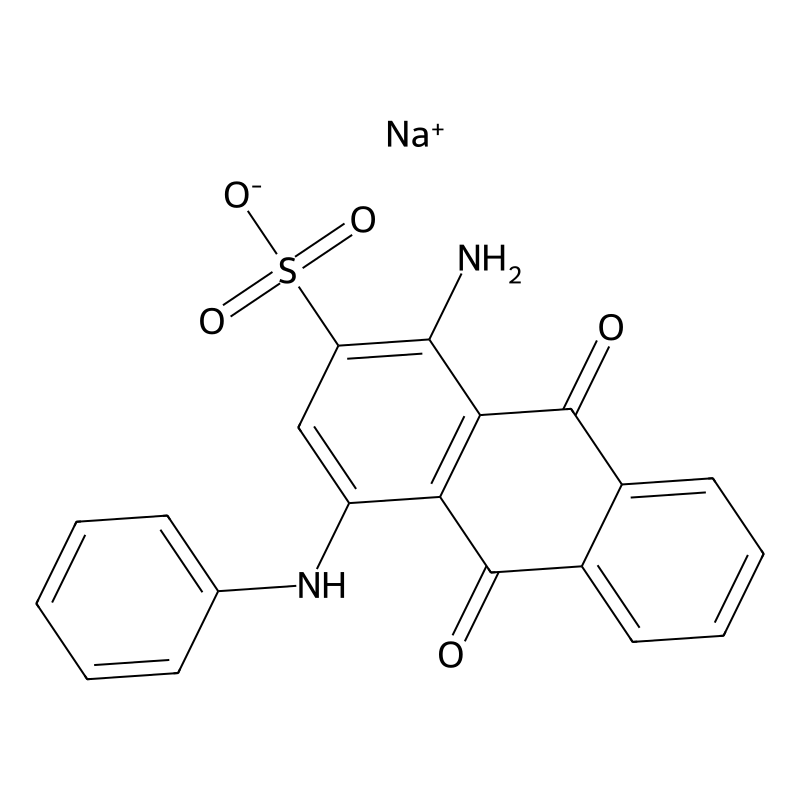

Acid Blue 25, with the chemical formula CHNNaOS, is a synthetic, water-soluble anionic dye that falls under the category of acid dyes. This compound is characterized by its anthraquinone core structure, which contributes to its stability and rigidity. The presence of sulfonate and amino functional groups enhances its solubility in water and imparts its anionic nature, making it suitable for various applications in dyeing and scientific research .

Acid Blue 25's primary application in scientific research is its ability to adsorb onto various surfaces. Adsorption is a process where molecules accumulate on the surface of another material. The mechanism of Acid Blue 25 adsorption depends on the specific material it interacts with. In general, the anionic groups of the dye can interact with positively charged sites on the surface, leading to adsorption [].

Researchers utilize Acid Blue 25 for various adsorption studies, including:

- Understanding adsorption mechanisms: By studying how Acid Blue 25 interacts with different surfaces, researchers can gain insights into the underlying forces governing adsorption processes [].

- Adsorbent characterization: Acid Blue 25 can be used to assess the properties of adsorbent materials, such as their surface area and affinity for specific molecules [].

The biological activity of Acid Blue 25 is primarily linked to its use as a model pollutant in environmental studies. Its anionic nature allows it to interact with biological systems, which can be both beneficial and detrimental. Research has indicated that Acid Blue 25 can exhibit irritant properties upon contact with skin or mucous membranes. Moreover, its presence in wastewater can pose ecological risks due to potential toxicity to aquatic organisms .

The synthesis of Acid Blue 25 typically involves condensation reactions between precursor molecules that contain anthraquinone structures. Although the exact proprietary methods are not publicly available, similar synthetic pathways have been documented in the literature. These processes generally involve the introduction of sulfonate and amino groups to the anthraquinone core to achieve the desired solubility and dye characteristics .

Acid Blue 25 has a wide range of applications across various fields:

- Textile Industry: It is extensively used for dyeing wool, silk, and mixed fabrics due to its vibrant color and water solubility.

- Leather and Paper Industries: The dye is employed in coloring leather goods and paper products.

- Environmental Research: It serves as a model compound for studying adsorption processes in wastewater treatment and for evaluating the efficiency of adsorbents .

- Analytical Chemistry: Acid Blue 25 is utilized in various analytical techniques to assess the adsorption capacities of different materials.

Studies involving Acid Blue 25 focus on its interactions with various adsorbents and treatment methods. For example:

- Adsorption Studies: Researchers investigate how Acid Blue 25 interacts with different materials to understand adsorption mechanisms better.

- Plasma Treatment: Investigations into cold atmospheric pressure plasma treatments have shown promising results in degrading Acid Blue 25 effectively by generating reactive species that facilitate its breakdown .

- Ultrasonic Degradation: High-frequency ultrasonic irradiation has also been studied for its effectiveness in degrading Acid Blue 25 in aqueous solutions .

Acid Blue 25 shares similarities with other anthraquinone dyes but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Acid Blue 9 | CHNNaOS | Similar anionic structure; used in textiles |

| Reactive Blue 19 | CHNNaOS | More reactive; used for cotton dyeing |

| Direct Blue 71 | CHNNaOS | Used in direct dyeing processes; higher stability |

| Acid Black 1 | CHNNaOS | Known for deep black color; used in textiles |

Uniqueness of Acid Blue 25

Acid Blue 25 stands out due to its specific structural features, such as the combination of sulfonate and amino groups that enhance its solubility and adsorption properties. Its application as a model pollutant for environmental studies further emphasizes its importance in both scientific research and industrial applications.

Spectroscopic methods form the cornerstone of Acid Blue 25 characterization, providing detailed information about its electronic transitions, molecular vibrations, and structural confirmation through multiple complementary approaches.

Ultraviolet-Visible Spectrophotometry

Ultraviolet-visible spectrophotometry represents the primary analytical technique for Acid Blue 25 characterization, offering both qualitative identification and quantitative determination capabilities. The compound exhibits distinctive absorption characteristics that reflect its anthraquinone chromophore structure and conjugated electronic system [4] [5] [3].

The absorption spectrum of Acid Blue 25 displays two characteristic absorption bands that provide crucial analytical information. The primary absorption maximum occurs in the visible region at wavelengths ranging from 600 to 602 nanometers, which is responsible for the characteristic blue coloration of the compound [4] [5] [6]. This absorption band corresponds to the n→π* and π→π* electronic transitions within the anthraquinone chromophore system. The strong absorption intensity at this wavelength makes it ideal for quantitative analysis using the Beer-Lambert law [3].

A secondary absorption maximum appears in the ultraviolet region at approximately 257 nanometers, which represents the absorption of the aromatic content of the dye molecule [7]. This ultraviolet absorption band provides information about the aromatic ring systems present in the molecular structure and can be used to monitor structural degradation or modification of the compound during various analytical procedures [2].

The extinction coefficient of Acid Blue 25 at 600 nanometers has been determined to be 1.05 × 10⁴ liters per mole per centimeter, indicating strong light absorption capabilities [3]. This high extinction coefficient enables sensitive detection and quantification of the compound even at relatively low concentrations, typically in the range of 10⁻⁶ to 10⁻⁴ molar [5] [6].

The ultraviolet-visible spectrophotometric analysis demonstrates excellent linearity according to the Beer-Lambert law across a wide concentration range, making it suitable for quantitative analytical applications. The method shows good reproducibility and accuracy for concentration determinations in various aqueous systems [4] [3] [6].

Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations present in Acid Blue 25, enabling structural confirmation and identification of specific chemical moieties within the molecule. The infrared spectrum reveals characteristic absorption bands that correspond to various vibrational modes of the molecular framework [2] [8] [9].

The infrared spectrum of Acid Blue 25 exhibits several characteristic absorption bands that provide insight into its molecular structure. In the high-frequency region, broad absorption bands appear between 3400 and 3600 wavenumbers, corresponding to both oxygen-hydrogen and nitrogen-hydrogen stretching vibrations [2] [8]. These bands indicate the presence of hydroxyl and amino functional groups that participate in hydrogen bonding interactions, which can shift depending on the molecular environment and intermolecular associations.

The carbonyl stretching vibrations appear as strong absorption bands in the region of 1590 to 1575 wavenumbers, characteristic of the quinone carbonyl groups present in the anthraquinone core structure [2] [8]. These bands are particularly important for confirming the presence of the chromophore system responsible for the compound's color properties.

Aromatic carbon-carbon stretching vibrations are observed at wavenumbers ranging from 1590 to 1575, overlapping with the carbonyl region but distinguishable through careful spectral analysis [2]. Additional aromatic vibrations appear at 1532 and 1500 wavenumbers, corresponding to aromatic carbon-carbon stretch modes within the benzene ring systems [2].

The sulfonate functional group produces characteristic absorption patterns at multiple wavenumbers. The sulfur-oxygen stretching vibration of the sulfonate group appears at 1415 wavenumbers, while additional sulfonate-related vibrations are observed at 1180, 1040, and 1020 wavenumbers [2] [8]. These bands confirm the presence of the sodium sulfonate substituent that imparts water solubility to the molecule.

The carbon-nitrogen stretching vibration of the aromatic amine functionality produces an absorption band at 1280 wavenumbers [2]. This band is characteristic of the aniline substituent present in the molecular structure and provides confirmation of the amino group attachment to the aromatic system.

Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2800 to 3000 wavenumbers, though these are generally less prominent compared to the other functional group absorptions [2] [8].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about Acid Blue 25, enabling confirmation of the molecular framework and identification of specific carbon and hydrogen environments within the molecule. Both proton and carbon-13 nuclear magnetic resonance techniques contribute to comprehensive structural characterization [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals multiple peaks in the aromatic region, corresponding to the various carbon atoms present in the anthraquinone core structure and the attached aromatic ring systems [10]. The spectrum provides detailed information about the electronic environment of each carbon atom, enabling differentiation between quaternary carbons, those bearing substituents, and those in different positions within the aromatic framework.

The nuclear magnetic resonance analysis confirms the presence of the expected molecular framework and provides valuable information for structural verification. The spectral data support the proposed molecular structure and enable identification of any impurities or structural variations that may be present in analytical samples [10].

Chromatographic Methods

Chromatographic techniques provide essential separation and identification capabilities for Acid Blue 25 analysis, enabling both qualitative identification and quantitative determination in complex matrices.

High Performance Liquid Chromatography Analysis

High performance liquid chromatography serves as a critical analytical tool for Acid Blue 25 separation, identification, and quantification. The method utilizes reverse-phase chromatography with specific mobile phase compositions to achieve optimal separation and detection [11] [12] [13].

The chromatographic separation of Acid Blue 25 typically employs reverse-phase columns, with octadecylsilyl stationary phases being commonly utilized. The mobile phase composition generally consists of acetonitrile and water mixtures, often incorporating buffer systems to optimize separation efficiency [12] [13]. Ion-pairing agents such as ammonium acetate are frequently employed to improve peak shape and retention characteristics for this anionic dye [13].

Retention times for Acid Blue 25 typically range from 2 to 8 minutes, depending on the specific chromatographic conditions employed, including mobile phase composition, flow rate, and column characteristics [11] [12]. The method demonstrates good reproducibility with relative standard deviations typically below 5 percent for both retention time and peak area measurements [13].

The high performance liquid chromatography method shows excellent sensitivity for Acid Blue 25 detection, with limits of detection typically in the range of 0.1 to 1 microgram per gram, depending on the detection system employed [13]. The method demonstrates good linearity across a wide concentration range, making it suitable for both trace analysis and higher concentration determinations.

Detection is commonly performed using ultraviolet-visible detection at the compound's absorption maximum of 600 nanometers, providing selective and sensitive monitoring [11] [12]. Multiple wavelength detection can be employed to enhance selectivity and enable simultaneous analysis of related compounds.

Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry Techniques

Mass spectrometry techniques, coupled with both gas chromatography and liquid chromatography, provide definitive identification and structural confirmation of Acid Blue 25 and its degradation products. These hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry [11] [14] [15].

Liquid chromatography-mass spectrometry represents the preferred approach for Acid Blue 25 analysis due to the compound's ionic nature and thermal sensitivity. The technique employs electrospray ionization to generate molecular ions and characteristic fragment ions for identification purposes [14] [15] [16].

The molecular ion peak of Acid Blue 25 appears at mass-to-charge ratio 416, corresponding to the molecular weight of the compound [17] [18]. The mass spectrometric fragmentation pattern provides structural information about the molecule, with characteristic fragments corresponding to loss of the sulfonate group and various aromatic fragments [15].

Time-of-flight secondary ion mass spectrometry has been successfully employed for surface analysis of Acid Blue 25, particularly in fiber analysis applications. This technique enables identification of the compound at very low concentrations, with detection limits as low as 0.1 percent on weight-of-fiber basis [17] [18] [19].

Gas chromatography-mass spectrometry is typically employed for analysis of degradation products rather than the intact dye molecule, due to the thermal instability and ionic nature of Acid Blue 25. The technique proves valuable for identifying smaller molecular weight products formed during various treatment processes [11] [20].

Thermal Analysis and Degradation Patterns

Thermal analysis techniques provide crucial information about the thermal stability, decomposition behavior, and thermal transitions of Acid Blue 25. These methods enable characterization of the compound's thermal properties and identification of degradation pathways under various temperature conditions [21] [7] [22].

Thermogravimetric analysis reveals that Acid Blue 25 demonstrates significant thermal stability at moderate temperatures, with minimal weight loss occurring below 200 degrees Celsius [22] [23]. The compound begins to show measurable decomposition at temperatures exceeding 250 degrees Celsius, with the rate of decomposition increasing significantly above 400 degrees Celsius [22].

The thermal decomposition pattern of Acid Blue 25 follows a multi-step process, with initial weight loss attributed to loss of water of crystallization and volatile impurities [22]. The primary decomposition occurs in the temperature range of 250 to 460 degrees Celsius, corresponding to breakdown of the organic molecular framework [22].

Differential thermal analysis reveals that the decomposition process is endothermic in nature, with sharp peaks observed in the temperature range of 480 to 490 degrees Celsius indicating rapid thermal decomposition reactions [22]. The analysis provides valuable information about the thermal stability limits for various analytical and industrial applications.

The thermal analysis data indicate that Acid Blue 25 maintains structural integrity at temperatures typically encountered during normal analytical procedures, making it suitable for various thermal analytical techniques. However, care must be taken when employing high-temperature analytical methods to avoid thermal decomposition that could interfere with analytical results [22] [23].

Surface Characterization Techniques

Surface characterization methods provide detailed information about the morphological properties, surface topography, and interfacial characteristics of Acid Blue 25 in various physical forms and applications. These techniques enable visualization and quantification of surface properties that influence the compound's behavior in different analytical and applied contexts [24] [25] [26].

Scanning electron microscopy serves as a primary tool for surface morphological analysis of Acid Blue 25, particularly when the compound is present on various substrates or in solid form preparations. The technique reveals detailed surface features and enables assessment of particle size, shape, and distribution characteristics [25] [27].

The scanning electron microscopy analysis of Acid Blue 25-containing materials typically reveals spherical or irregularly shaped particles with diameters ranging from submicron to several micrometers, depending on the preparation method and substrate material [25]. The technique provides valuable information about surface morphology changes that may occur during various analytical treatments or applications.

Atomic force microscopy enables high-resolution surface analysis with nanometer-scale precision, providing three-dimensional topographical information about Acid Blue 25-containing surfaces [28] [26]. The technique can detect surface features, roughness parameters, and interfacial properties that influence the compound's analytical behavior and interactions with other materials.

Energy dispersive X-ray analysis, often coupled with scanning electron microscopy, provides elemental composition information that confirms the presence of expected elements including carbon, hydrogen, nitrogen, oxygen, sulfur, and sodium in the appropriate ratios [25]. This elemental analysis serves as an additional confirmation method for compound identification and purity assessment.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 29 of 195 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 166 of 195 companies with hazard statement code(s):;

H315 (39.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (42.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (27.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (58.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues